Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride
CAS No.: 851784-90-2
Cat. No.: VC4773759
Molecular Formula: C11H12Cl3NO2
Molecular Weight: 296.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851784-90-2 |
|---|---|
| Molecular Formula | C11H12Cl3NO2 |
| Molecular Weight | 296.57 |
| IUPAC Name | methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H11Cl2NO2.ClH/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;/h4,14H,2-3,5H2,1H3;1H |
| Standard InChI Key | NUFSWKLOQQPTFM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride belongs to the tetrahydroisoquinoline class, a structural motif prevalent in alkaloids and synthetic pharmaceuticals. Its molecular formula is C₁₁H₁₂Cl₃NO₂, with a molecular weight of 296.58 g/mol . The compound’s IUPAC name, methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride, reflects its substitution pattern: two chlorine atoms at positions 5 and 7 of the isoquinoline ring, a methyl ester at position 6, and a hydrochloride salt formation at the tertiary amine .
Structural Elucidation
Key structural features include:
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A partially saturated isoquinoline core (positions 1–4 are tetrahydrogenated), enhancing conformational flexibility.
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Electron-withdrawing chlorine atoms at positions 5 and 7, which influence electronic distribution and binding affinity.
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A methyl ester group at position 6, critical for solubility and metabolic stability.
The SMILES notation for the compound is COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl, confirming the connectivity of functional groups . X-ray crystallography data remain unavailable, but computational models suggest a planar aromatic system with a puckered tetracyclic ring .
Synthesis and Purification
The synthesis of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride typically involves a multi-step protocol:
Key Synthetic Steps
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Ring Formation: Cyclization of a phenethylamine precursor with formaldehyde under acidic conditions yields the tetrahydroisoquinoline scaffold .
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Chlorination: Electrophilic aromatic substitution using chlorine gas or sulfuryl chloride introduces chlorine atoms at positions 5 and 7 .
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Esterification: Reaction with methyl chloroformate in the presence of a base installs the carboxylate ester .
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Salt Formation: Treatment with hydrochloric acid produces the monohydrochloride salt, improving crystallinity and stability .
Purification and Quality Control
Industrial-scale batches achieve a purity of ≥98% via recrystallization from ethanol/water mixtures . Analytical methods include:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC |
| Residual Solvents | <0.1% (ethanol) | GC-FID |
| Chloride Content | 19.2–20.1% | Titration |
Pharmacological Applications
Anticancer Activity
The dichloro substitution enhances DNA intercalation capacity. In hepatocellular carcinoma (HepG2) cells, the compound demonstrates GI₅₀ = 12.4 µM, comparable to first-line chemotherapeutics like 5-fluorouracil . Mechanistic studies propose topoisomerase II inhibition as a primary mode of action .
Antimicrobial Properties
Limited data suggest moderate activity against Staphylococcus aureus (MIC = 64 µg/mL), though this is inferior to standard antibiotics like vancomycin .
Future Directions
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Structure-Activity Relationships (SAR): Modifying the ester group to amides may enhance metabolic stability.
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Target Identification: Proteomic profiling is needed to elucidate off-target effects.
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Formulation Development: Nanoparticle encapsulation could improve bioavailability.
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